![molecular formula C16H11ClF3N3S B2461237 N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine CAS No. 2059513-05-0](/img/structure/B2461237.png)

N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

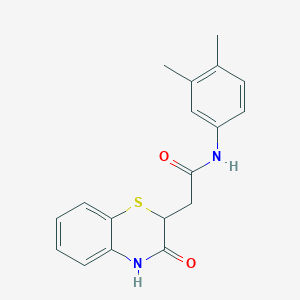

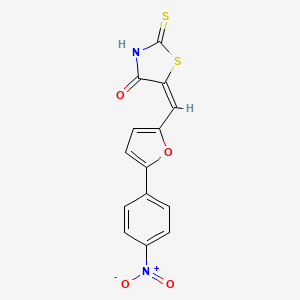

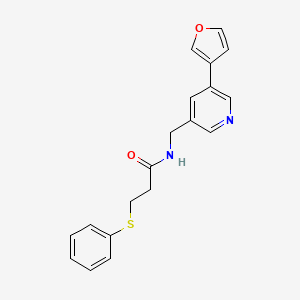

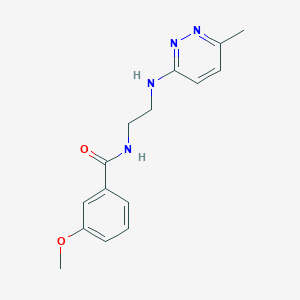

“N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine” is a complex organic compound. It likely contains a benzyl group, a thiazol-2-amine group, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, trifluoromethyl groups can be introduced into molecules through various methods, including direct fluorination or using a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3), for instance, is a common feature in many pharmaceutical compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, trifluoromethyl groups can significantly affect the properties of the molecules they are part of .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using palladium catalysts. The compound’s trifluoromethyl group enhances its reactivity in SM coupling reactions, leading to the synthesis of diverse biaryl compounds . This application finds use in medicinal chemistry, material science, and natural product synthesis.

Antidepressant Research

Researchers have explored the synthesis of novel antidepressant molecules. The compound’s unique structure, including the trifluoromethylpyridine moiety, may contribute to its potential as an antidepressant agent. Investigating its interactions with neurotransmitter receptors and understanding its pharmacological profile could provide valuable insights for drug development .

Antibacterial Properties

In vitro studies have evaluated the antibacterial activity of derivatives containing the trifluoromethylpyridine scaffold. These derivatives exhibited promising effects against both Gram-positive and Gram-negative bacteria. Further research could explore their mechanism of action and potential clinical applications .

Selective Serotonin Reuptake Inhibitors (SSRIs)

The trifluoromethyl group has been incorporated into molecules with serotonin reuptake inhibitory activity. For instance, its presence in the para-position of the phenolic ring significantly increased potency in inhibiting 5-hydroxytryptamine (5-HT) uptake. Such insights aid in designing more effective SSRIs for treating depression and related disorders .

Synthesis of Fluazifop

The compound serves as a key intermediate in the synthesis of fluazifop, an herbicide used in agriculture. Its straightforward one-step reaction to obtain 2-chloro-5-(trifluoromethyl)pyridine highlights its utility in agrochemical applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3S/c17-12-6-11(16(18,19)20)8-21-14(12)13-9-24-15(23-13)22-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPADHVUELNUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)

![N-[4-(5-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2461167.png)

![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)

![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)